

# An In-Depth Technical Guide to 5-Bromo-2,4-difluoroaniline

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## Compound of Interest

Compound Name: 5-Bromo-2,4-difluoroaniline

Cat. No.: B1273227

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**Abstract:** This document provides a comprehensive technical overview of **5-Bromo-2,4-difluoroaniline** (CAS No. 452-92-6), a key halogenated intermediate in the chemical and pharmaceutical industries. It details the compound's molecular structure, physicochemical properties, and spectroscopic data. Furthermore, this guide presents a detailed experimental protocol for its synthesis, discusses its chemical reactivity, and outlines its significant applications in drug development and agrochemical research. Safety and handling information is also provided to ensure proper laboratory practice. This whitepaper is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

## Molecular Structure and Identification

**5-Bromo-2,4-difluoroaniline** is an aromatic organic compound built upon an aniline core.<sup>[1]</sup> Its structure is distinguished by the presence of three halogen substituents on the benzene ring: a bromine atom at the C5 position and two fluorine atoms at the C2 and C4 positions.<sup>[1]</sup> This specific arrangement of electron-withdrawing groups confers unique reactivity to the molecule, making it a valuable building block in complex organic synthesis.<sup>[1]</sup>

Caption: Molecular structure of **5-Bromo-2,4-difluoroaniline**.

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	452-92-6	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrF <sub>2</sub> N	[1][3]
Molecular Weight	208.00 g/mol	[4]
Appearance	White crystalline powder/solid	[1][3][5]
InChI Key	FQZCUAASVCIWSL- UHFFFAOYSA-N	

| SMILES String | Nc1cc(Br)c(F)cc1F | |

## Physicochemical Properties

The physical and chemical properties of **5-Bromo-2,4-difluoroaniline** are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

Property	Value	Reference
Melting Point	25-29 °C	[2][3][5]
Boiling Point	223 °C	[3]
Density	1.788 g/cm <sup>3</sup>	[3]
Flash Point	>110 °C (>230 °F)	

| Storage Temperature | 2-8 °C, Inert atmosphere, Keep in dark place |[6] |

## Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of **5-Bromo-2,4-difluoroaniline**. The <sup>1</sup>H NMR data provides characteristic signals for the aromatic protons.

Table 3:  $^1\text{H}$  NMR Spectroscopic Data

Parameter	Value	Reference
Spectrometer	400 MHz	[2][3][5]
Solvent	$\text{CDCl}_3$	[2][3][5]
Chemical Shift ( $\delta$ )	6.97 (dd, 1H), 6.85 (t, 1H), 3.63 (br, 2H)	[2][3][5]

| Coupling Constants (J) | J = 7.2, 6.7 Hz (for dd); J = 8.2 Hz (for t) |[2][3][5] |

The two aromatic protons exhibit distinct splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The broad signal at 3.63 ppm corresponds to the two protons of the amine group. A visual representation of the  $^1\text{H}$  NMR spectrum can be found in scientific literature.[7]

## Synthesis and Reactivity

### Synthetic Pathways

**5-Bromo-2,4-difluoroaniline** can be synthesized through several routes. The most common methods include:

- Direct Bromination: This approach involves the electrophilic bromination of 2,4-difluoroaniline using a suitable brominating agent like bromine.[1]
- Reduction of a Nitro Precursor: A widely documented method is the reduction of 5-bromo-2,4-difluoronitrobenzene.[2][5] This method offers good yields and a clear pathway to the desired product.



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Caption: Workflow for the synthesis of **5-Bromo-2,4-difluoroaniline** via reduction.

## Experimental Protocol: Synthesis via Reduction of 5-bromo-2,4-difluoronitrobenzene

This protocol is adapted from established chemical literature.[\[2\]](#)[\[3\]](#)[\[5\]](#)

- Reagents and Materials:
  - 5-bromo-2,4-difluoronitrobenzene (5.04 g, 21.3 mmol)
  - Iron powder (5.00 g, 89.5 mmol)
  - Saturated ammonium chloride solution (25.0 mL)
  - Ethanol (100 mL)
  - Tetrahydrofuran (50.0 mL)
  - Water (25.0 mL)
  - Saturated sodium bicarbonate solution
  - Ethyl acetate
  - Anhydrous magnesium sulfate
  - 250 mL round-bottomed flask and reflux condenser
- Procedure:
  - To a 250 mL round-bottomed flask, add 5-bromo-2,4-difluoronitrobenzene, saturated ammonium chloride solution, iron powder, ethanol, tetrahydrofuran, and water.
  - Heat the mixture to reflux at 95 °C and maintain for 1.5 hours.
  - After the reaction is complete, cool the mixture to room temperature.
  - Add 100 mL of saturated sodium bicarbonate solution to quench the reaction.

- Filter the mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate (3 x 50 mL).
- Work-up and Purification:
  - Combine the filtrates and wash sequentially with water and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by fast chromatography using a solvent system of ethyl acetate:hexane (1:9) to yield pure **5-bromo-2,4-difluoroaniline**. (Reported Yield: 2.61 g, 59.1%).<sup>[2]</sup><sup>[3]</sup>

## Chemical Reactivity

The unique substitution pattern of **5-Bromo-2,4-difluoroaniline** makes it a versatile reagent. The aryl bromide functionality is particularly suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.<sup>[8]</sup> The electron-withdrawing fluorine atoms modulate the electronic properties of the aromatic ring and the reactivity of the aniline group.<sup>[8]</sup>

## Applications in Research and Development

**5-Bromo-2,4-difluoroaniline** is a crucial intermediate in the synthesis of a wide range of high-value compounds.<sup>[1]</sup>

- Pharmaceuticals: It serves as a key building block for complex active pharmaceutical ingredients (APIs). Notable examples include its use in the synthesis of anticancer agents like lapatinib and antipsychotic drugs such as cariprazine.<sup>[1]</sup>
- Agrochemicals: Its structure is incorporated into advanced pesticides and herbicides.<sup>[1]</sup>
- Material Science: The reactive sites on the molecule make it a valuable precursor for specialty organic chemicals and functional materials.<sup>[1]</sup>

## Safety and Handling

**5-Bromo-2,4-difluoroaniline** is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Table 4: GHS Hazard and Safety Information

Category	Information	Reference
Pictogram	<b>GHS06 (Toxic)</b>	
Signal Word	Danger	
Hazard Statements	H301: Toxic if swallowed H311 + H331: Toxic in contact with skin or if inhaled H373: May cause damage to organs through prolonged or repeated exposure H410: Very toxic to aquatic life with long lasting effects	

| Precautionary Statements | P260: Do not breathe dust  
P273: Avoid release to the environment  
P280: Wear protective gloves/protective clothing/eye protection  
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | |

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a respirator with a suitable cartridge (e.g., type P2) if dust inhalation is possible.
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[\[9\]](#)[\[10\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and dark place. It is recommended to store under an inert atmosphere.[\[6\]](#)
- First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes.[\[9\]](#)[\[10\]](#) If inhaled, move to fresh air.[\[9\]](#)[\[10\]](#) If swallowed, seek immediate medical

attention.[9]

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